molecular formula C6H10N2O4S B3107177 [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate CAS No. 1609404-21-8

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate

Cat. No.: B3107177
CAS No.: 1609404-21-8
M. Wt: 206.22
InChI Key: IPFJSQHEHWAEKC-UHFFFAOYSA-N
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Description

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also contains a thioether linkage and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including aldose reductase, which is involved in the polyol pathway of glucose metabolism . The interaction with aldose reductase is characterized by the inhibition of the enzyme’s activity, which can have downstream effects on glucose metabolism and related cellular processes. Additionally, this compound has been shown to interact with other proteins and biomolecules, potentially influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, the inhibition of aldose reductase by this compound can reduce the accumulation of sorbitol in cells, thereby mitigating osmotic stress and preventing cellular damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of aldose reductase, inhibiting its catalytic activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate the activity of other enzymes and proteins by altering their conformation and stability, leading to changes in their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can maintain its inhibitory effects on aldose reductase and other enzymes for extended periods, making it a reliable tool for biochemical research. The stability and activity of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively inhibit aldose reductase activity and reduce oxidative stress in tissues . At high doses, the compound can exhibit toxic effects, including cellular damage and inflammation. These adverse effects are likely due to the over-inhibition of critical enzymes and the disruption of normal cellular processes. Therefore, careful dosage optimization is essential when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as aldose reductase . By inhibiting this enzyme, the compound can alter the flux of metabolites through the polyol pathway, reducing the accumulation of sorbitol and other sugar alcohols in cells. This can have downstream effects on cellular metabolism, including the reduction of oxidative stress and the prevention of cellular damage. Additionally, the compound may interact with other metabolic enzymes, further influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize to specific cellular compartments, including the cytoplasm and the nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules and enzymes in different compartments, leading to varied effects on cellular function.

Preparation Methods

The synthesis of [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form the intermediate 5-ethyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Chemical Reactions Analysis

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S.H2O/c1-2-4-7-8-6(11-4)12-3-5(9)10;/h2-3H2,1H3,(H,9,10);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFJSQHEHWAEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate
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[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate
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